molecular formula C12H14Cl2N2O B2391030 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine CAS No. 38045-00-0

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine

Cat. No.: B2391030
CAS No.: 38045-00-0
M. Wt: 273.16
InChI Key: VZFQGGJYKIUZOI-UHFFFAOYSA-N
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Description

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.164 g/mol . It is known for its unique structure, which includes a piperidine ring bonded to a carbamoyl group and a 2,4-dichlorophenyl group. This compound is utilized in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine typically involves the reaction of 2,4-dichloroaniline with piperidine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include carbodiimides and phosphonium salts, which facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted phenyl derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(N-(2,4-Dichlorophenyl)carbamoyl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a carbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O/c13-9-4-5-11(10(14)8-9)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFQGGJYKIUZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38045-00-0
Record name 1-(N-(2,4-DICHLOROPHENYL)CARBAMOYL)PIPERIDINE
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